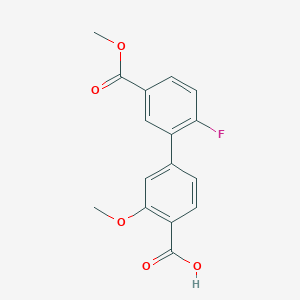

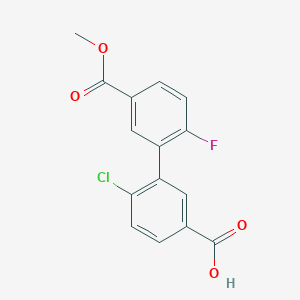

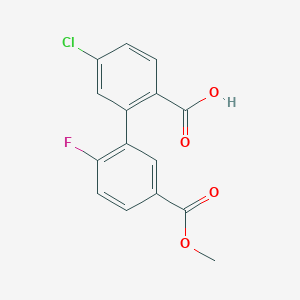

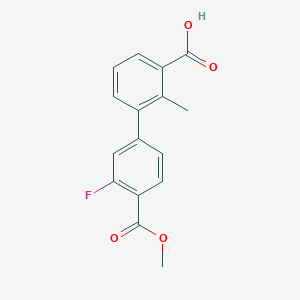

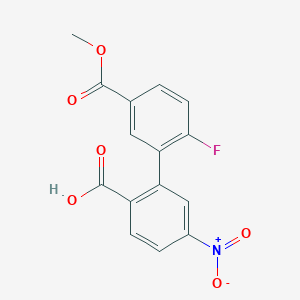

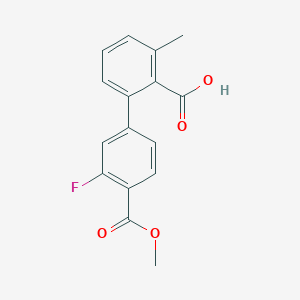

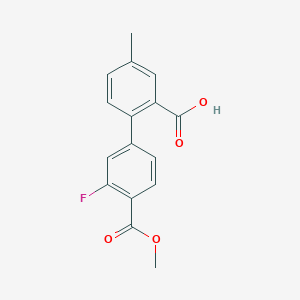

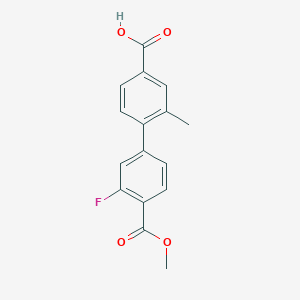

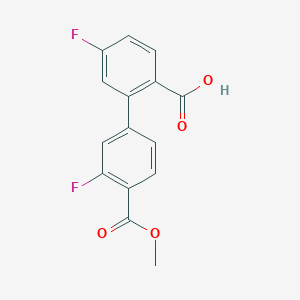

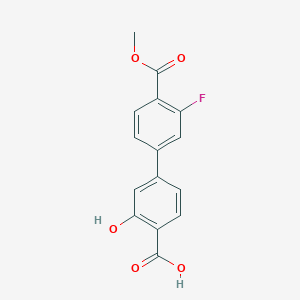

2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95%

Vue d'ensemble

Description

2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, 95% (2F4F3FMCPB-95) is a fluorinated benzoic acid derivative that has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic agent in biochemistry and as a photochemical reaction initiator. Due to its unique structure and properties, 2F4F3FMCPB-95 has been found to be highly effective in a variety of research applications.

Applications De Recherche Scientifique

2F4F3FMCPB-95 has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a chromogenic agent in biochemistry, and as a photochemical reaction initiator. It has also been used in the synthesis of a variety of organic compounds and in the study of enzyme kinetics. Additionally, 2F4F3FMCPB-95 has been used as a model compound for studying the binding of small molecules to proteins and as a fluorescent probe for studying the structure and dynamics of biological molecules.

Mécanisme D'action

2F4F3FMCPB-95 has been found to be highly effective in a variety of scientific research applications due to its unique structure and properties. The molecule is composed of two fluorine atoms, a methoxycarbonyl group, and a phenyl ring. The fluorine atoms are responsible for the molecule's high solubility in water, while the methoxycarbonyl group and phenyl ring provide the molecule with a high degree of reactivity and stability. The molecule's high reactivity and stability make it an ideal reagent for organic synthesis and a useful tool for studying enzyme kinetics.

Biochemical and Physiological Effects

2F4F3FMCPB-95 has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the molecule has an inhibitory effect on the enzyme phosphodiesterase and can inhibit the formation of DNA adducts. Additionally, 2F4F3FMCPB-95 has been found to have an antimicrobial effect against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Avantages Et Limitations Des Expériences En Laboratoire

2F4F3FMCPB-95 has a number of advantages and limitations for laboratory experiments. One advantage is that the molecule is highly soluble in water, making it easy to work with in a variety of laboratory experiments. Additionally, the molecule is highly stable, making it suitable for use in a variety of synthetic reactions. However, the molecule is also toxic, so it should be handled with care in the laboratory.

Orientations Futures

2F4F3FMCPB-95 has a number of potential future applications in scientific research. For example, the molecule could be used to study the structure and dynamics of biological molecules, such as proteins and nucleic acids. Additionally, the molecule could be used to study the interactions between small molecules and proteins. Additionally, the molecule could be used to study the effects of environmental pollutants on biological systems. Finally, the molecule could be used to develop new drugs and therapies for a variety of diseases.

Méthodes De Synthèse

2F4F3FMCPB-95 can be synthesized via a variety of methods, including direct fluorination of 4-fluoro-3-methoxycarbonylphenylbenzoic acid, a Friedel-Crafts acylation reaction, and a reaction between 4-fluoro-3-methoxycarbonylphenylbenzoic acid and trifluoromethanesulfonic anhydride. The direct fluorination method involves the reaction of 4-fluoro-3-methoxycarbonylphenylbenzoic acid with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) and is the most commonly used method for synthesizing 2F4F3FMCPB-95.

Propriétés

IUPAC Name |

2-fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2O4/c1-21-15(20)11-5-3-9(7-13(11)17)8-2-4-10(14(18)19)12(16)6-8/h2-7H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRIHXUNAVSIBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40691496 | |

| Record name | 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid | |

CAS RN |

1261893-15-5 | |

| Record name | [1,1′-Biphenyl]-4,4′-dicarboxylic acid, 3,3′-difluoro-, 4-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261893-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluoro-4'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40691496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.